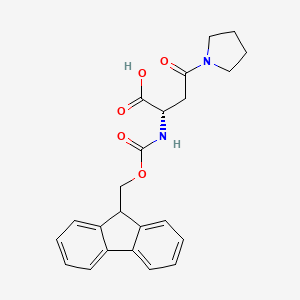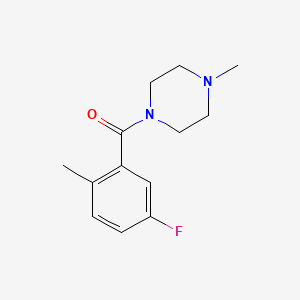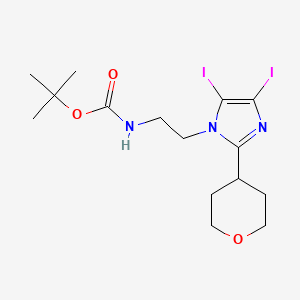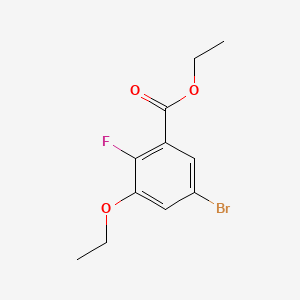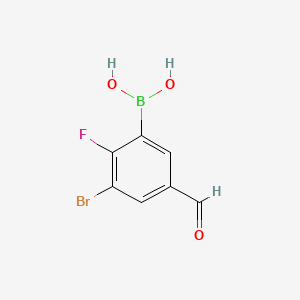
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to handle organolithium chemistry on a multigram scale. This method involves halogen-lithium exchange followed by electrophilic quenching with a boron source . The continuous flow setup allows for high throughput and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Similar structure but lacks the bromine and fluorine substituents.
4-Formylphenylboronic Acid: Similar structure but with the formyl group in a different position.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The formyl group also adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C7H5BBrFO3 |
|---|---|
Molecular Weight |
246.83 g/mol |
IUPAC Name |
(3-bromo-2-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |
InChI Key |
ARAHEUZKZQSFKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
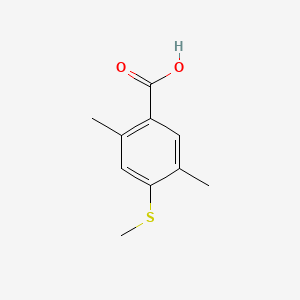


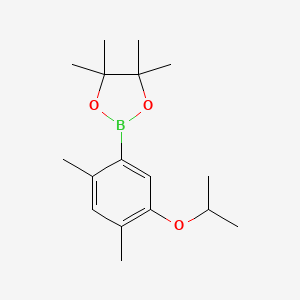
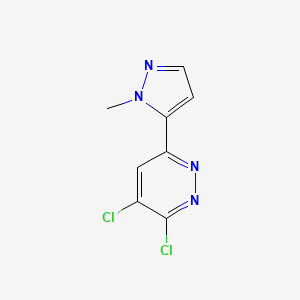
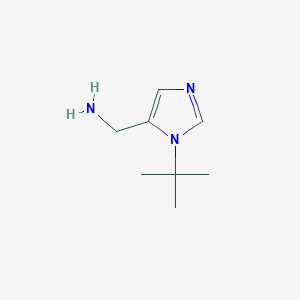
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
